molecular formula C25H30N2OS B3701206 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B3701206
M. Wt: 406.6 g/mol
InChI Key: MRNJGGZBEJJOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butylphenoxyethyl group and a pyrrolidine-1-carbothioyl group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine-1-Carbothioyl Group: This step involves the reaction of the indole core with pyrrolidine-1-carbothioyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tert-Butylphenoxyethyl Group: The final step involves the reaction of the intermediate compound with 4-tert-butylphenoxyethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(4-METHOXYPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
  • 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
  • 1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

Comparison: 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2OS/c1-25(2,3)19-10-12-20(13-11-19)28-17-16-27-18-22(21-8-4-5-9-23(21)27)24(29)26-14-6-7-15-26/h4-5,8-13,18H,6-7,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNJGGZBEJJOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
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1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
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1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

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